molecular formula C22H21BrN2O2 B5009193 1-[(1-bromonaphthalen-2-yl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-2-ol

1-[(1-bromonaphthalen-2-yl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B5009193
M. Wt: 425.3 g/mol
InChI Key: RVTIYJVWGJKANT-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(1-bromonaphthalen-2-yl)oxy-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-14-9-19-20(10-15(14)2)25(13-24-19)11-17(26)12-27-21-8-7-16-5-3-4-6-18(16)22(21)23/h3-10,13,17,26H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIYJVWGJKANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=C(C4=CC=CC=C4C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-bromonaphthalen-2-yl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-2-ol typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Naphthoxy Intermediate: 1-bromonaphthalene is reacted with propylene oxide to form 1-[(1-bromonaphthalen-2-yl)oxy]propan-2-one.

    Coupling with Benzimidazole: The naphthoxy intermediate is then coupled with 5,6-dimethyl-1H-benzimidazole in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(1-bromonaphthalen-2-yl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrogenated derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(1-bromonaphthalen-2-yl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-bromonaphthalen-2-yl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the benzimidazole ring can interact with polar or charged residues, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-bromonaphthalen-2-yl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)propan-2-ol is unique due to its combination of a bromonaphthalene moiety and a benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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